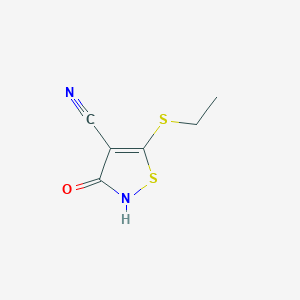

5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile

Description

5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole core substituted with an ethylthio group at position 5, a hydroxyl group at position 3, and a nitrile group at position 2. This compound is of interest in medicinal and agrochemical research due to structural similarities with bioactive molecules, such as kinase inhibitors and herbicides .

Properties

IUPAC Name |

5-ethylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS2/c1-2-10-6-4(3-7)5(9)8-11-6/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCCMAOBHHCYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=O)NS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the ethylthio group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new compounds with different functional groups replacing the ethylthio group.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile is its antiviral properties, especially against Hepatitis C Virus (HCV). Research indicates that this compound can inhibit HCV activity effectively. According to a European patent (EP 1778702 B1), the compound is part of a pharmaceutical composition that can treat disorders associated with HCV by improving drug accumulation and retention within cells, thereby enhancing therapeutic outcomes .

Chemotherapeutic Applications

This compound also shows promise as a chemotherapeutic agent. It has been studied for its cytotoxic effects on various tumor types. The compound acts as a selective substrate for the LAT1/4F2hc transporter, which is overexpressed in many cancerous tissues. This selectivity allows for enhanced uptake of the drug into tumor cells, thereby increasing its efficacy while minimizing side effects on healthy tissues .

Case Study: Tumor Targeting

In studies involving β-substituted β-amino acids and their analogs, compounds similar to this compound have demonstrated significant cytotoxicity toward tumors expressing LAT1/4F2hc. These findings suggest that this compound could be developed into a targeted cancer therapy, potentially improving patient outcomes in clinical settings .

Diabetes Management

Another notable application is in the management of diabetes. Compounds with similar structural features have been identified as GPR40 agonists, which play a role in insulin secretion. The activation of GPR40 can enhance glucose-responsive insulin secretion, making it a viable candidate for therapeutic interventions in Type 2 diabetes .

Pharmaceutical Composition

The development of pharmaceutical compositions containing this compound could lead to new treatments aimed at regulating blood glucose levels and improving metabolic health in diabetic patients .

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile involves its interaction with molecular targets in biological systems. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways. The specific pathways and targets depend on the functional groups present and their ability to form interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Structure: Replaces the 3-hydroxy and 5-ethylthio groups with a phenyl ring (position 3) and an amino group (position 5).

- The amino (–NH₂) group increases basicity and hydrogen-bonding capacity, contrasting with the hydroxyl group’s acidity in the target compound.

1,3-Thiazole-4-carbonitrile

- Structure : A thiazole ring (sulfur and nitrogen at positions 1 and 3) with a nitrile group at position 3.

- Key Differences :

- Applications : Primarily studied for its structural properties rather than bioactivity.

Functional Group Comparisons

Ethylthio vs. Other Thioalkyl Groups

- Sethoxydim: A cyclohexenone herbicide containing a 2-(ethylthio)propyl group. The ethylthio moiety enhances lipophilicity (log Pow = 4.14), aiding membrane penetration in plants . Contrasts with the target compound’s isothiazole ring, which may confer different metabolic stability.

- CEP-1347: A kinase inhibitor with bis(ethylthio)methyl groups.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | log Pow | Notable Properties/Applications |

|---|---|---|---|---|---|

| 5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile | Isothiazole | –OH (C3), –S–CH₂CH₃ (C5), –CN (C4) | Data not available | N/A | Potential kinase inhibition, herbicide |

| 5-Amino-3-phenyl-isothiazole-4-carbonitrile | Isothiazole | –Ph (C3), –NH₂ (C5), –CN (C4) | Data not available | N/A | Pharmaceutical intermediate |

| 1,3-Thiazole-4-carbonitrile | Thiazole | –CN (C4) | 122.14 | N/A | High crystallinity, hydrogen bonding |

| Sethoxydim | Cyclohexenone | –S–CH₂CH₃, –O–C₂H₅ | 327.45 | 4.14 | Herbicide, aquatic toxicity (Daphnia) |

| 5-Amino-3-(5-ethylthiophen-2-yl)isoxazole-4-carbonitrile | Isoxazole | –S–CH₂CH₃ (thiophene), –CN (C4) | 219.27 | N/A | Bioactive molecule (unspecified) |

Biological Activity

5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile (CAS No. 76857-13-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the ethylthio and hydroxy groups contributes to its unique chemical properties, which may influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8N2OS |

| Molecular Weight | 172.21 g/mol |

| CAS Number | 76857-13-1 |

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- GPR40 Agonism : Research indicates that derivatives of isothiazole can act as agonists for GPR40 (free fatty acid receptor 1), which plays a significant role in insulin secretion and glucose metabolism. This suggests potential applications in managing diabetes and obesity .

- Anticancer Properties : Preliminary studies have shown that compounds with similar structures exhibit selective uptake in tumor cells, suggesting that this compound may possess cytotoxic effects against various cancer types .

- Interaction with Bitter Taste Receptors : Some studies have explored the interaction of isothiazole derivatives with bitter taste receptors (TAS2Rs), which are implicated in various physiological processes beyond taste perception. This interaction could open avenues for novel therapeutic applications .

Case Study: Antidiabetic Effects

A study focused on isothiazole derivatives demonstrated that compounds activating GPR40 could enhance insulin secretion in response to glucose, thereby exhibiting potential as antidiabetic agents. In vivo experiments showed significant reductions in blood glucose levels during glucose tolerance tests when treated with these compounds .

Case Study: Anticancer Activity

In vitro studies have reported that this compound exhibits selective cytotoxicity against cancer cell lines expressing the LAT1/4F2hc transporter. The compound showed effective accumulation in these cells, leading to apoptosis, thereby highlighting its potential as a chemotherapeutic agent .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | GPR40 Agonism | Anticancer Activity | Bitter Taste Receptor Interaction |

|---|---|---|---|

| This compound | Yes | Yes | Possible |

| Novel 3-hydroxy-5-arylisothiazole derivative | Yes | Limited | No |

| Other isothiazole derivatives | Variable | Yes | Yes |

Q & A

Basic: What are the optimal synthetic routes for 5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

Answer:

Optimal synthesis requires a combination of Design of Experiments (DOE) methodologies, such as factorial design or response surface methodology, to evaluate variables like temperature, solvent polarity, and catalyst loading. Systematic optimization involves iterative adjustments based on statistical analysis of reaction yields and purity data. Advanced frameworks like ICReDD’s computational-experimental feedback loop, which integrates quantum chemical calculations and experimental validation, can accelerate optimization by narrowing down ideal conditions .

Advanced: How can computational reaction path search methods enhance the understanding of reaction mechanisms involving this compound?

Answer:

Computational methods, such as density functional theory (DFT) and transition-state analysis, elucidate key intermediates and activation barriers. Tools like reaction path search algorithms enable mapping of plausible mechanistic pathways, including nucleophilic substitution or cyclization steps. Integrating these findings with experimental kinetic studies (e.g., isotopic labeling) resolves ambiguities in proposed mechanisms .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and sulfur/oxygen coordination.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns.

- HPLC-PDA : Validates purity and monitors degradation products.

DOE principles optimize parameters like mobile phase composition and column type for chromatographic separation .

Advanced: What strategies mitigate contradictory results in bioactivity studies of this compound derivatives?

Answer:

- Orthogonal Assays : Cross-validate bioactivity using independent methods (e.g., enzyme inhibition vs. cell viability assays).

- Statistical Rigor : Apply multivariate analysis to account for confounding variables (e.g., solvent effects, cell line variability).

- Replication Studies : Conduct multi-lab trials to confirm reproducibility. DOE frameworks minimize variability by standardizing protocols .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for volatile steps.

- Waste Disposal : Segregate sulfur-containing waste for specialized treatment.

- Training : Mandatory safety exams (100% pass rate) ensure compliance with protocols, as outlined in institutional chemical hygiene plans .

Advanced: How do heteroatom substitutions in the isothiazole ring affect the electronic properties and reactivity of this compound?

Answer:

Substitutions (e.g., halogens, nitro groups) alter electron density via inductive effects, modulating reactivity in nucleophilic/electrophilic reactions. Computational studies (e.g., electrostatic potential maps) quantify these effects. Experimental validation includes Hammett plots to correlate substituent electronic parameters with reaction rates .

Advanced: What role do membrane separation technologies play in purifying this compound during large-scale synthesis?

Answer:

Membrane technologies (e.g., nanofiltration) separate by molecular weight and polarity, reducing solvent use compared to distillation. Optimization involves membrane material selection (polyamide vs. ceramic) and transmembrane pressure adjustments to maximize yield and purity .

Basic: How can stability studies be designed to assess the degradation pathways of this compound under varying environmental conditions?

Answer:

Use DOE to test variables like pH, temperature, and light exposure. Accelerated stability studies (e.g., 40°C/75% RH) predict shelf life. Analytical tools (HPLC-MS) identify degradation products, guiding formulation strategies (e.g., lyophilization for hydrolytic stability) .

Advanced: What advanced reactor designs improve yield and selectivity in the synthesis of this compound?

Answer:

- Microreactors : Enhance heat/mass transfer for exothermic steps.

- Flow Chemistry : Enables precise control of residence time and reagent mixing.

- Catalytic Membrane Reactors : Combine reaction and separation steps, reducing byproduct formation. Computational fluid dynamics (CFD) models optimize reactor geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.